

# Spectroscopic Profile of 1-(2-Aminophenyl)ethanol: A Technical Guide

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## Compound of Interest

Compound Name: 1-(2-Aminophenyl)ethanol

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(2-Aminophenyl)ethanol** (CAS No. 10517-50-7). The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a crucial resource for its identification, characterization, and application in research and development.

## Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-(2-Aminophenyl)ethanol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.0-7.2	m	2H	Ar-H
~6.6-6.8	m	2H	Ar-H
~4.8	q	1H	CH-OH
~3.8 (broad s)	s	2H	NH <sub>2</sub>
~2.5 (broad s)	s	1H	OH
~1.4	d	3H	CH <sub>3</sub>

#### <sup>13</sup>C NMR (Carbon-13 NMR) Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~145	Ar-C-N
~128	Ar-C-H
~127	Ar-C-C
~118	Ar-C-H
~116	Ar-C-H
~68	CH-OH
~25	CH <sub>3</sub>

Note: The NMR data presented is based on typical chemical shifts for the functional groups and structural motifs present in the molecule. Actual experimental values may vary slightly depending on the solvent and experimental conditions.

## Infrared (IR) Spectroscopy

The IR spectrum of **1-(2-Aminophenyl)ethanol** exhibits characteristic absorption bands corresponding to its principal functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (alcohol) and N-H stretch (amine)
3100-3000	Medium	Aromatic C-H stretch
3000-2850	Medium	Aliphatic C-H stretch
1620-1580	Medium	N-H bend (amine) and C=C stretch (aromatic)
1500-1400	Medium	C=C stretch (aromatic)
1300-1000	Strong	C-O stretch (alcohol) and C-N stretch (amine)
900-675	Strong	Aromatic C-H bend (out-of-plane)

## Mass Spectrometry (MS)

The mass spectrum of **1-(2-Aminophenyl)ethanol** provides key information about its molecular weight and fragmentation pattern.

m/z	Interpretation
137	Molecular ion (M <sup>+</sup> )
122	[M - CH <sub>3</sub> ] <sup>+</sup>
120	[M - NH <sub>3</sub> ] <sup>+</sup>
119	[M - H <sub>2</sub> O] <sup>+</sup>
93	[C <sub>6</sub> H <sub>5</sub> NH <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **1-(2-Aminophenyl)ethanol** is dissolved in a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons. Data acquisition and processing are performed using standard software to obtain the chemical shifts, multiplicities, and integration values.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing the mixture into a thin disk. The spectrum is recorded over the mid-infrared range (typically  $4000\text{-}400\text{ cm}^{-1}$ ).

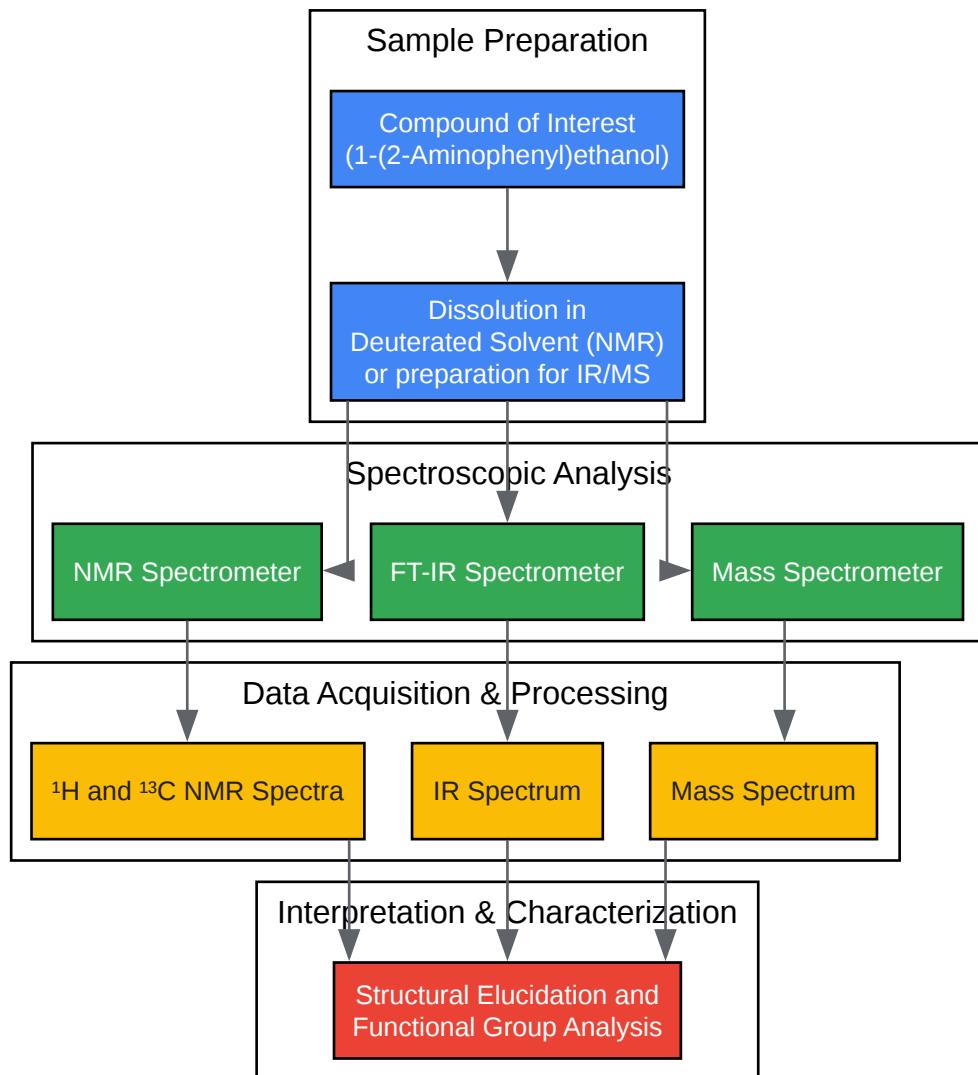
## Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is vaporized and ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer and detected. This process provides the molecular weight of the compound and characteristic fragmentation patterns.<sup>[1]</sup>

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-(2-Aminophenyl)ethanol**.

## General Workflow for Spectroscopic Analysis

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Caption: Workflow of Spectroscopic Analysis.

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## References

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[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-(2-Aminophenyl)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077556#spectroscopic-data-for-1-2-aminophenyl-ethanol-nmr-ir-ms]

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